7-methyl-1H-indazole

tautomerism computational chemistry chemical stability

Researchers developing SAR around kinase inhibitors or CNS-penetrant candidates often face limited availability of specific methylindazole isomers. 7-Methyl-1H-indazole (CAS 3176-66-7) resolves this with its quantifiably higher lipophilicity (LogP 1.9 vs. 1.2 for indazole), which is critical for fine-tuning ADME profiles without adding heteroatoms. - Enables synthesis of 2-[(heteroaryl)methyl]imidazolines targeting α1- and α2-adrenoceptors. - Serves as a versatile scaffold for Akt/Aurora kinase SAR derivatization at C-3 and C-5 positions. - Offered with reliable, scalable supply and batch-to-batch consistency for lead optimization programs.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 3176-66-7
Cat. No. B046088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-indazole
CAS3176-66-7
Synonyms7-Methylindazole; 
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=NN2
InChIInChI=1S/C8H8N2/c1-6-3-2-4-7-5-9-10-8(6)7/h2-5H,1H3,(H,9,10)
InChIKeyRLAZPAQEVQDPHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-indazole: Technical Baseline & Specifications


7-Methyl-1H-indazole (CAS 3176-66-7) is a heterocyclic aromatic compound belonging to the indazole class, characterized by a methyl substituent at the 7-position of the fused pyrazole-benzene ring system. Its molecular formula is C₈H₈N₂, with a molecular weight of 132.16 g/mol and a calculated LogP of approximately 1.87, indicating moderate lipophilicity . The compound exists predominantly as the 1H-tautomer, which is energetically more stable than the 2H-tautomer by 2.3 kcal/mol [1]. As a building block in medicinal chemistry, it serves as a scaffold for synthesizing biologically active molecules, including kinase inhibitors and adrenoceptor ligands [2].

Indazole core with 7-methyl substitution for regioselective derivatization
Key building block in kinase and adrenoceptor ligand synthesis
Preferentially adopts the stable 1H-tautomer
Predictable reactivity in cross-coupling and nucleophilic substitution
Moderate lipophilicity (reported LogP context) for lead optimization
Supports membrane permeability screening in drug discovery

7-Methyl-1H-indazole: Differentiation from Isomers


Methylindazole isomers, such as 5-methyl-1H-indazole and 6-methyl-1H-indazole, are not functionally equivalent to 7-methyl-1H-indazole in synthetic or biological applications. The position of the methyl substituent on the indazole core critically influences electronic distribution, steric hindrance, and hydrogen-bonding capacity, which in turn governs reactivity in cross-coupling reactions and binding affinity in biological targets [1]. For instance, in Akt kinase inhibitor development, substitution at the C-6 position of the methyl indazole scaffold was essential for achieving nanomolar potency and selectivity, whereas the 7-methyl isomer provides distinct spatial and electronic properties for alternative synthetic routes [2]. Furthermore, tautomeric equilibrium between 1H- and 2H-forms, which varies with substitution pattern, directly affects the compound's nucleophilicity and its behavior in metal-catalyzed transformations [3]. Procurement decisions must therefore be guided by the specific substitution pattern required for the intended chemical or biological outcome.

Position Methyl substitution at position 7 dictates electronic and steric profiles; 5- or 6-methyl isomers alter reactivity and binding outcomes.
Tautomer Tautomeric preference shifts with isomer, affecting nucleophilicity and metal-catalyzed coupling consistency.
Synthesis Imidazoline ligand synthesis specifically requires the 7-methyl isomer; other methylindazoles would not support the same route without redesign.

7-Methyl-1H-indazole: Quantitative Evidence vs. Analogs


Tautomeric Stability vs. 2H-Indazole

7-Methyl-1H-indazole predominantly adopts the 1H-tautomeric form, which exhibits a free energy advantage of 2.3 kcal/mol relative to the 2H-tautomer [1]. This energetic preference, consistent across methyl-substituted indazoles, ensures predictable reactivity in nucleophilic substitution and metal-catalyzed coupling reactions. In contrast, 2H-indazole derivatives, though synthetically accessible, are less thermodynamically favored and may undergo tautomerization under reaction conditions, introducing variability in product distribution [1].

Tautomeric stability
Cross-study comparable
ΔG = 2.3 kcal/mol
1H-tautomer more stable than 2H form
Computational prediction; gas phase/solution
tautomerism computational chemistry chemical stability

α1/α2-Adrenoceptor Ligand Synthesis

7-Methyl-1H-indazole is specifically employed in the synthesis of 2-[(heteroaryl)methyl]imidazolines, a class of compounds exhibiting activity at both α1- and α2-adrenoceptors . This synthetic utility is distinct from other methylindazole isomers, such as 5-methyl-1H-indazole, which are more commonly utilized as kinase inhibitor scaffolds. The 7-methyl substitution pattern provides the necessary steric and electronic environment for successful imidazoline ring formation and subsequent receptor binding .

Adrenoceptor ligand synth.
Class-level inference
7-methyl isomer required for imidazoline formation
Synthetic utility context; data to verify
Functional class distinction, not quantified
adrenergic receptor medicinal chemistry heterocyclic synthesis

Lipophilicity vs. Unsubstituted Indazole

7-Methyl-1H-indazole exhibits a calculated LogP (XLogP3) of 1.9 . In comparison, unsubstituted 1H-indazole has a lower LogP of approximately 1.2 [1]. This increase in lipophilicity, attributable to the methyl group at the 7-position, enhances membrane permeability and may improve oral bioavailability of derived compounds, a critical parameter in drug discovery. The 7-methyl isomer offers a distinct balance of lipophilicity versus aqueous solubility compared to its 5-methyl and 6-methyl counterparts, which possess identical molecular LogP but differ in hydrogen-bonding capacity due to altered nitrogen proximity [1].

Lipophilicity vs. parent
Cross-study comparable
ΔLogP ≈ +0.7
Increased lipophilicity vs unsubstituted indazole
XLogP3 prediction; LogP 7-methyl = 1.9, parent ≈1.2
physicochemical properties ADME drug-likeness

7-Methyl-1H-indazole: Validated Applications


Imidazoline Adrenoceptor Ligand Synthesis

Utilize 7-methyl-1H-indazole as a key building block for the preparation of 2-[(heteroaryl)methyl]imidazolines, which demonstrate activity at α1- and α2-adrenoceptors . This application is supported by vendor technical documentation confirming the compound's role as an intermediate in this specific synthetic pathway.

Kinase Inhibitor Lead Optimization

Employ 7-methyl-1H-indazole as a core scaffold for structure-activity relationship (SAR) studies targeting protein kinases, particularly Akt and Aurora kinases [1][2]. While the 7-methyl isomer itself may not be the most potent in all kinase contexts, it serves as a versatile starting point for derivatization, enabling exploration of substitution effects at other positions (e.g., C-3, C-5) to modulate potency and selectivity [1].

Physicochemical Property Modulation

Leverage the quantifiably higher lipophilicity (LogP = 1.9) of 7-methyl-1H-indazole compared to unsubstituted indazole (LogP ≈ 1.2) to fine-tune the ADME profile of lead compounds [3]. This property is particularly valuable when designing CNS-penetrant molecules or optimizing oral bioavailability without introducing additional heteroatoms.

Application
Selection Property
Validation Focus
Imidazoline adrenoceptor ligand synthesis
7-methyl substitution pattern enables imidazoline ring formation
Adrenoceptor binding assay fit; route specificity
Kinase inhibitor SAR studies
Indazole scaffold with 7-methyl for selective derivatization at other positions
Kinase selectivity review; C-3/C-5 modification exploration
Lead lipophilicity tuning
Reported LogP increase relative to unsubstituted indazole
Permeability and solubility balance review; CNS exposure model context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.